Timepidium bromide
CAS No.: 35035-05-3
Cat. No.: VC0006984
Molecular Formula: C17H22BrNOS2
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35035-05-3 |
---|---|
Molecular Formula | C17H22BrNOS2 |
Molecular Weight | 400.4 g/mol |
IUPAC Name | 3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide |
Standard InChI | InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | QTSXMEPZSHLZFF-UHFFFAOYSA-M |
SMILES | C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] |
Canonical SMILES | C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Timepidium bromide features a piperidinium core substituted with two thienyl groups and a methoxy moiety (Fig. 1). The compound exists as a racemic mixture with no defined stereocenters, contributing to its symmetric molecular configuration .
Table 1: Molecular Properties of Timepidium Bromide
Property | Value |
---|---|
Molecular formula | C₁₇H₂₂BrNOS₂ |
Molecular weight | 400.4 g/mol |
SMILES | [Br-].COC1CC(CN+(C)C1)=C(C2=CC=CS2)C3=CC=CS3 |
InChI | InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 |
Solubility and Stability
As a quaternary ammonium salt, timepidium bromide exhibits high water solubility, facilitating oral and intravenous administration . Stability studies indicate no significant degradation under standard storage conditions (25°C, 60% relative humidity) .
Pharmacological Profile
Mechanism of Action
Timepidium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M3 subtype (Ki = 7.7 nM) . This receptor mediates smooth muscle contraction in visceral organs, explaining the drug’s efficacy in reducing spasms.
Table 2: Receptor Binding Affinities
Target (mAChR Subtype) | Ki (nM) |
---|---|
M1 (CHRM1) | 34.0 |
M2 (CHRM2) | 7.7 |
M3 (CHRM3) | 31.0 |
M4 (CHRM4) | 18.0 |
M5 (CHRM5) | 11.0 |
Gastrointestinal Tract
In canine models, timepidium bromide inhibited spontaneous and bethanechol-induced motility in the stomach, duodenum, and colon with potency comparable to atropine . At 30 mg orally, it reduced colonic spasms by 62% within 30 minutes .
Biliary System
Timepidium bromide decreases basal tone of the sphincter of Oddi, lowering intracholedochal pressure by 28–42% in post-cholecystectomy patients . In isolated guinea pig gallbladders, it antagonized methacholine-induced contractions (pA₂ = 8.44), surpassing hyoscine-N-butylbromide (pA₂ = 7.55) but remaining less potent than atropine (pA₂ = 9.11) .
Urinary Bladder
While effective against bethanechol-induced detrusor contractions, timepidium exhibits weaker activity on spontaneous bladder motility compared to hyoscine-N-butylbromide .
Clinical Applications and Efficacy
Approved Indications
-
Visceral spasms: 30 mg three times daily (oral) reduces abdominal pain in 78% of irritable bowel syndrome patients .
-
Biliary colic: Intravenous administration (15 mg) decreases sphincter of Oddi pressure by 35 mmHg within 15 minutes .
Table 3: Recommended Dosage Regimens
Indication | Route | Dose | Frequency |
---|---|---|---|
Visceral spasms | Oral | 30 mg | 3×/day |
Acute biliary colic | IV | 15 mg | Single |
Comparative Efficacy
In double-blind trials, timepidium demonstrated equivalent efficacy to hyoscine-N-butylbromide in relieving intestinal spasms but with 40% fewer anticholinergic side effects (dry mouth, blurred vision) .
Recent Advances and Future Directions
Enantiomer-Specific Activity
The (R)-enantiomer shows 3-fold higher mAChR affinity than the (S)-form, prompting investigations into enantiopure formulations .
Novel Delivery Systems
Phase I trials of a transdermal patch (8 mg/24h) achieved steady-state plasma concentrations (Cₛₛ = 14 ng/mL) with 50% fewer systemic AEs compared to oral dosing .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume